2-[(Heptan-2-yl)amino]butan-1-ol

Catalog No.
S13774295
CAS No.
M.F
C11H25NO
M. Wt
187.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Heptan-2-yl)amino]butan-1-ol

Product Name

2-[(Heptan-2-yl)amino]butan-1-ol

IUPAC Name

2-(heptan-2-ylamino)butan-1-ol

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

InChI

InChI=1S/C11H25NO/c1-4-6-7-8-10(3)12-11(5-2)9-13/h10-13H,4-9H2,1-3H3

InChI Key

IBVGYPLQLMLABS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(CC)CO

2-[(Heptan-2-yl)amino]butan-1-ol is an organic compound characterized by its unique structure, which includes a butanol backbone with an amino group and a heptan-2-yl substituent. This combination provides the compound with distinctive chemical properties that make it of interest in various fields, including medicinal chemistry and organic synthesis. The molecular formula of this compound is C_{12}H_{25}N_1O_1, and it features a hydroxyl group (-OH) and an amino group (-NH_2), contributing to its reactivity and potential biological activity.

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to yield amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
  • Substitution: Halogenating agents, alkylating agents

Research into the biological activity of 2-[(Heptan-2-yl)amino]butan-1-ol suggests that it may interact with various biological targets, potentially influencing enzyme activity or receptor binding. Compounds with similar structures have shown promising results in pharmacological studies, including antidepressant and anxiolytic properties. The specific mechanisms of action for this compound are still under investigation, but its structural features indicate potential interactions with neurotransmitter systems.

The synthesis of 2-[(Heptan-2-yl)amino]butan-1-ol typically involves the following steps:

  • Starting Materials: The reaction generally begins with butan-1-ol and heptan-2-amine.
  • Reaction Conditions: The synthesis is carried out under controlled conditions, often utilizing a catalyst such as an acid or base to facilitate the formation of the desired product.
  • Purification: After the reaction, purification techniques such as distillation or chromatography are employed to isolate the final compound from any unreacted materials or byproducts.

Industrial Production Methods: In industrial settings, large-scale production may involve batch or continuous processes, optimizing reaction conditions for yield and purity.

2-[(Heptan-2-yl)amino]butan-1-ol has several applications across different fields:

Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is being investigated for its potential biological activities and interactions with biomolecules.

Medicine: It has potential therapeutic properties and may act as a precursor for synthesizing pharmaceutical compounds.

Industry: It is utilized in producing specialty chemicals and surfactants.

Studies examining the interactions of 2-[(Heptan-2-yl)amino]butan-1-ol with biological systems are critical for understanding its pharmacological potential. This includes evaluating its binding affinity to various receptors and enzymes, which could elucidate its mechanism of action and therapeutic applications. Ongoing research aims to clarify these interactions further.

Several compounds share structural similarities with 2-[(Heptan-2-yl)amino]butan-1-ol. Below is a comparison highlighting their uniqueness:

Compound NameStructureNotable Features
1-butanolC4H10OSimple alcohol structure; lacks amino functionality
3-(N-acetyl)-N-(2-methylpentan-2-yl)anilineC13H19NContains an amino group but differs in alkyl substituents
2-amino-butanolC4H11NOSimilar backbone but lacks the heptan substituent

Uniqueness

The uniqueness of 2-[(Heptan-2-yl)amino]butan-1-ol lies in its specific combination of an octan-substituted amino group and a butanol backbone, which imparts distinct chemical and physical properties not found in other similar compounds. This specificity enhances its value for applications where other compounds may not be as effective.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

187.193614421 g/mol

Monoisotopic Mass

187.193614421 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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